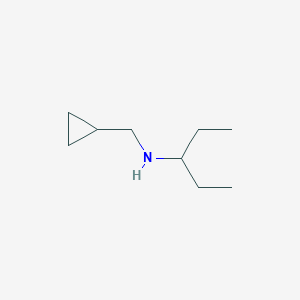
2-(2-Methylpiperidin-1-yl)propanoic acid
Descripción general
Descripción
2-(2-Methylpiperidin-1-yl)propanoic acid, commonly known as MePIP, is a synthetic organic compound that has been used in a variety of scientific research applications. MePIP has a unique structure, which is composed of two piperidine rings and one carboxylic acid group. This compound has a wide range of properties and can be used for a variety of purposes in the laboratory.
Aplicaciones Científicas De Investigación
Organometallic Chemistry
2-(2-Methylpiperidin-1-yl)propanoic acid derivatives have been explored in organometallic chemistry. For instance, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives were synthesized and characterized, with a focus on creating organometallic analogues of antibiotic structures like platensimycin. These compounds were tested against various bacterial strains but showed no significant antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Peptide Synthesis
The compound has been used in the synthesis of novel peptides. Yamashita et al. (2009) developed a novel dipeptide using this compound and applied it in the creation of macrocyclic peptides, showcasing its potential in peptide chemistry (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Antiproliferative Activity
Božić et al. (2017) synthesized derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines. These compounds showed significant effects, indicating potential applications in cancer research (Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017).
Organic Sensitizers in Solar Cells
In solar cell technology, derivatives of this compound have been used as part of organic sensitizers. These sensitizers, upon anchoring onto TiO2 films, exhibited high incident photon to current conversion efficiency, suggesting their utility in photovoltaic applications (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Fluorescence Derivatization
The use of this compound in fluorescence derivatization was explored by Frade et al. (2007). They coupled it with amino acids, producing derivatives with strong fluorescence, potentially useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Propiedades
IUPAC Name |
2-(2-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLLIPDGZRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610181 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-83-4 | |
| Record name | 2-(2-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1369701.png)






